3-(4-methylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one
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Description
3-(4-methylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one is a useful research compound. Its molecular formula is C25H26N4O2S and its molecular weight is 446.57. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivative Formation
- 3-(4-methylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one, as part of the 5H-pyrimido[5,4-b]indole derivatives, is used in chemical synthesis. For instance, reactions of methyl 3-amino-1H-indole-2-carboxylates with various reagents, including aryl isocyanates and isothiocyanates, can lead to the formation of these derivatives. This process involves alkylation at nitrogen or sulfur atoms and is significant in creating a range of chemical compounds (Shestakov et al., 2009).
Biological Activity and Potential Therapeutic Applications
- These compounds are explored for their biological activities and potential therapeutic applications. For example, some derivatives have been studied for their affinity as α1-adrenoceptor ligands, which can have implications in therapeutic areas like neurology and cardiology (Russo et al., 1991).
Molecular Interactions and Binding Studies
- The binding interactions of such compounds with biological molecules are also of interest. For instance, studies have investigated how these compounds interact with proteins like bovine serum albumin, which can provide insights into their pharmacokinetic properties and potential as drug candidates (Meng et al., 2012).
Properties
IUPAC Name |
3-(4-methylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-16-7-9-18(10-8-16)29-24(31)23-22(19-5-3-4-6-20(19)26-23)27-25(29)32-15-21(30)28-13-11-17(2)12-14-28/h3-10,17,26H,11-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDMCISLIBLARZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)NC5=CC=CC=C53 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.